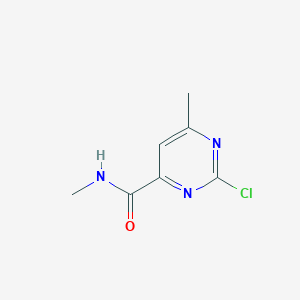

2-Chloro-N,6-dimethylpyrimidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Chloro-N,6-dimethylpyrimidine-4-carboxamide” is a chlorinated pyrimidine . It has the empirical formula C6H7ClN2 and a molecular weight of 142.59 .

Synthesis Analysis

A series of 2-anilinopyrimidines, including novel derivatives, has been obtained from 2-chloro-4,6-dimethylpyrimidine by aromatic nucleophilic substitution with differently substituted anilines under microwave conditions . The substituents had a significant impact on the course and efficiency of the reaction .Molecular Structure Analysis

The molecular structure of “2-Chloro-N,6-dimethylpyrimidine-4-carboxamide” can be represented by the SMILES stringCc1cc(C)nc(Cl)n1 . The InChI key for this compound is RZVPFDOTMFYQHR-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

The compound is a solid at 20°C . It has a melting point of 34-38°C .Aplicaciones Científicas De Investigación

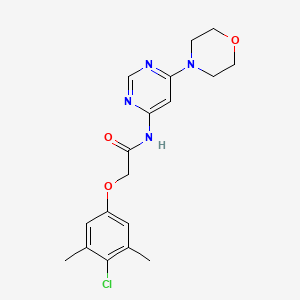

Synthesis of 2-Anilinopyrimidines

2-Chloro-N,6-dimethylpyrimidine-4-carboxamide is used in the synthesis of 2-anilinopyrimidines through aromatic nucleophilic substitution with aniline derivatives . This process is enhanced by microwave irradiation, which significantly reduces reaction times and by-product formation compared to conventional heating methods . The resulting 2-anilinopyrimidines have potential bioactivity and are of interest for their medicinal properties.

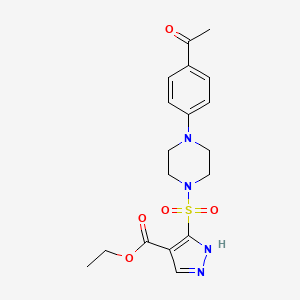

Antiproliferative Agents Against Cancer

Some derivatives of 2-anilinopyrimidines, synthesized using 2-Chloro-N,6-dimethylpyrimidine-4-carboxamide, have been evaluated as kinase inhibitors with antiproliferative activity against cancer cell lines . This application is crucial in the development of new cancer therapies.

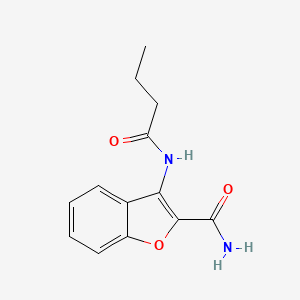

Fungicides and Pesticides

The biological activity of anilinopyrimidines, derived from 2-Chloro-N,6-dimethylpyrimidine-4-carboxamide, as fungicides and pesticides is well-documented . These compounds play a significant role in agricultural chemistry, helping protect crops from fungal diseases and pest infestations.

Molecular Recognition and Supramolecular Networks

Anilinopyrimidine derivatives from 2-Chloro-N,6-dimethylpyrimidine-4-carboxamide contribute to the generation of supramolecular networks for molecular recognition . These networks are fundamental in the study of molecular interactions and the design of molecular sensors.

Transition Metal-Free Cross-Coupling Reactions

2-Chloro-N,6-dimethylpyrimidine-4-carboxamide is involved in transition metal-free cross-coupling reactions to synthesize anilinopyrimidines . This method is advantageous as it avoids the use of expensive and potentially toxic transition metals, making the process more sustainable and environmentally friendly.

Microwave-Promoted Reactions

The compound is an ideal subject for microwave-promoted reactions due to its reactivity under such conditions . This application is significant in green chemistry, where the focus is on reducing energy consumption and improving the efficiency of chemical reactions.

Mecanismo De Acción

Target of Action

Related compounds, such as 2-anilinopyrimidines, have been evaluated as kinase inhibitors , suggesting that kinases could be potential targets.

Mode of Action

It’s known that the compound can be used to synthesize 2-anilinopyrimidines . These derivatives interact with their targets (potentially kinases) and induce changes that can have antiproliferative activity against cancer cell lines .

Result of Action

Related compounds have shown antiproliferative activity against cancer cell lines , suggesting that this compound might also have similar effects.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-chloro-N,6-dimethylpyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O/c1-4-3-5(6(12)9-2)11-7(8)10-4/h3H,1-2H3,(H,9,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXDUVRFGTXTIOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)Cl)C(=O)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-N,6-dimethylpyrimidine-4-carboxamide | |

CAS RN |

1201657-29-5 |

Source

|

| Record name | 2-chloro-N,6-dimethylpyrimidine-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-Pyrrolidin-1-ylpyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2862209.png)

![3-{[(Tert-butoxy)carbonyl]amino}-1-methylpyrrolidine-3-carboxylic acid](/img/structure/B2862213.png)

![2-(Benzylthio)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2862221.png)

![3-Methoxy-N-methyl-N-[[1-(3-methylimidazo[4,5-b]pyridin-2-yl)piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2862223.png)